molecular formula C63H58BClF4N2O2P2Ru B12320955 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate

1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate

Cat. No.: B12320955
M. Wt: 1160.4 g/mol
InChI Key: VSIXHVJGZGXINL-UHFFFAOYSA-M
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Description

The compound “1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate” is a complex organometallic compound. It consists of a ruthenium(2+) ion coordinated with various organic ligands, including 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine and [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane. The chloride and tetrafluoroborate ions serve as counterions to balance the charge of the complex.

Properties

Molecular Formula

C63H58BClF4N2O2P2Ru

Molecular Weight

1160.4 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate

InChI

InChI=1S/C44H32P2.C19H26N2O2.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;2-1(3,4)5;;/h1-32H;5-13,18H,20-21H2,1-4H3;;1H;/q;;-1;;+2/p-1

InChI Key

VSIXHVJGZGXINL-UHFFFAOYSA-M

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium(2+) with the organic ligands under controlled conditions. The reaction may proceed as follows:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its combination of ligands and the ruthenium center, which imparts distinct chemical and biological properties. The presence of both phosphane and diamine ligands enhances its stability and reactivity, making it a versatile compound for various applications .

Biological Activity

The compound 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is a significant molecule in the field of medicinal chemistry, particularly due to its incorporation into various ruthenium complexes that exhibit notable biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine involves multi-step organic reactions, often utilizing starting materials like 4-methoxybenzaldehyde and appropriate amines. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

Ruthenium complexes incorporating this diamine have shown promising results in various biological assays. Notably, they have been investigated for their anticancer properties against different cancer cell lines.

Key Findings

  • Cytotoxicity : Studies have demonstrated that ruthenium complexes containing the diamine exhibit significant cytotoxicity against various cancer cell lines, including:
    • Triple Negative Breast Cancer (TNBC) : IC50 values around 0.39 μM were reported for MDA-MB-231 cells, indicating potent anticancer activity independent of estrogen receptor status .
    • Hormone Receptor Positive Breast Cancer : Effective against MCF7 and T47D cell lines with IC50 values of 0.50 μM and 0.32 μM respectively .
  • Mechanisms of Action :
    • DNA Interaction : Ruthenium complexes can interact with DNA, leading to disruption of cellular replication processes.
    • Cell Cycle Disturbance : These compounds may induce cell cycle arrest at various phases, particularly G2/M phase .
    • Mitochondrial Targeting : Accumulation in mitochondria has been observed, suggesting a potential pathway for inducing apoptosis in cancer cells .

Research Case Studies

Several studies highlight the effectiveness of ruthenium complexes derived from this diamine:

Study 1: In Vitro Assessment

In a study assessing the cytotoxic effects of a specific ruthenium complex containing the diamine:

  • Cell Lines Tested : MCF7 (ER+), MDA-MB-231 (TNBC), H295R (adrenocortical carcinoma).
  • Results : Significant cytotoxicity was observed across all tested lines with minimal toxicity to non-cancerous cells (MCF12A) at concentrations up to 20 μM .

Study 2: In Vivo Efficacy

Another investigation involved the use of a ruthenium complex in a mouse model with TNBC:

  • Findings : The complex not only suppressed tumor growth but also improved survival rates post-surgery compared to untreated controls. Behavioral assessments indicated no adverse effects on the mice's health during treatment .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Ruthenium Complex 1MCF7 (ER+)0.50DNA interaction, apoptosis
Ruthenium Complex 2MDA-MB-231 (TNBC)0.39Mitochondrial targeting
Ruthenium Complex 3T47D (ER+)0.32Cell cycle disturbance

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